2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct stereochemistry and functional group placement .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Alpha-Amino-beta-methyl-beta-sulfino-1H-1,2,3-triazole-1-butanoic Acid can undergo various chemical reactions, including:
Oxidation: The sulfino group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced triazole compounds, and substituted amino derivatives .
Scientific Research Applications
Alpha-Amino-beta-methyl-beta-sulfino-1H-1,2,3-triazole-1-butanoic Acid has several scientific research applications, including:
Chemistry: Used as a reference material for impurity analysis in the synthesis of tazobactam and related compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its role in the development of new antibiotics and antimicrobial agents.
Industry: Utilized in the production of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis. The compound may inhibit these enzymes, leading to the disruption of cell wall formation and bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Tazobactam: A beta-lactamase inhibitor used in combination with antibiotics like piperacillin.
Sulbactam: Another beta-lactamase inhibitor with similar applications.
Clavulanic Acid: A beta-lactamase inhibitor used in combination with amoxicillin.
Uniqueness
Alpha-Amino-beta-methyl-beta-sulfino-1H-1,2,3-triazole-1-butanoic Acid is unique due to its specific structure, which includes a triazole ring and a sulfino group. This structure imparts distinct chemical properties and reactivity compared to other beta-lactamase inhibitors .
Properties
IUPAC Name |
2-amino-3-methyl-3-sulfino-4-(triazol-1-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O4S/c1-7(16(14)15,5(8)6(12)13)4-11-3-2-9-10-11/h2-3,5H,4,8H2,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKDZWPPZOALOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=N1)(C(C(=O)O)N)S(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901186747 |
Source
|
Record name | α-Amino-β-methyl-β-sulfino-1H-1,2,3-triazole-1-butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901186747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118175-11-4 |
Source
|
Record name | α-Amino-β-methyl-β-sulfino-1H-1,2,3-triazole-1-butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118175-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Amino-β-methyl-β-sulfino-1H-1,2,3-triazole-1-butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901186747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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